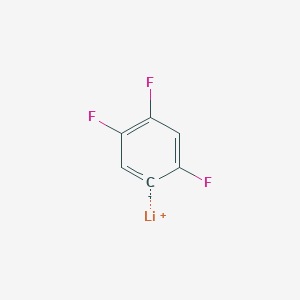[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane CAS No. 541513-96-6](/img/structure/B12571732.png)
[(Heptan-4-yl)oxy](dimethyl)[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane is a complex organosilicon compound It is characterized by the presence of a heptan-4-yloxy group, a dimethyl group, and a trifluoro-1-phenylethoxy group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane typically involves the reaction of heptan-4-ol with dimethylchlorosilane and (1S)-2,2,2-trifluoro-1-phenylethanol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can participate in substitution reactions, where the heptan-4-yloxy or trifluoro-1-phenylethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane involves its interaction with various molecular targets. The trifluoro-1-phenylethoxy group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The silicon atom can form stable bonds with oxygen or nitrogen atoms, facilitating the formation of stable complexes with biological molecules.
Comparación Con Compuestos Similares
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane can be compared with other organosilicon compounds such as:
Trimethylsilyl derivatives: These compounds have similar silicon-based structures but differ in their functional groups.
Phenylsilane derivatives: These compounds contain a phenyl group attached to the silicon atom, offering different chemical properties.
Fluorosilane derivatives: These compounds contain fluorine atoms attached to the silicon atom, providing unique reactivity.
The uniqueness of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane lies in its combination of heptan-4-yloxy, dimethyl, and trifluoro-1-phenylethoxy groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
541513-96-6 |
|---|---|
Fórmula molecular |
C17H27F3O2Si |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
heptan-4-yloxy-dimethyl-[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane |
InChI |
InChI=1S/C17H27F3O2Si/c1-5-10-15(11-6-2)21-23(3,4)22-16(17(18,19)20)14-12-8-7-9-13-14/h7-9,12-13,15-16H,5-6,10-11H2,1-4H3/t16-/m0/s1 |
Clave InChI |
YZSLPVFNEFAWKJ-INIZCTEOSA-N |
SMILES isomérico |
CCCC(CCC)O[Si](C)(C)O[C@@H](C1=CC=CC=C1)C(F)(F)F |
SMILES canónico |
CCCC(CCC)O[Si](C)(C)OC(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)
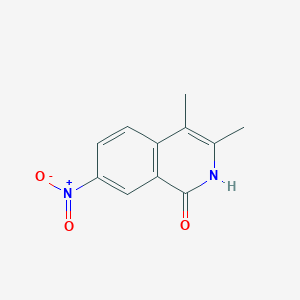
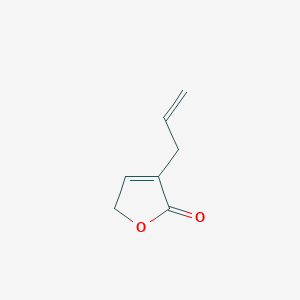
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)
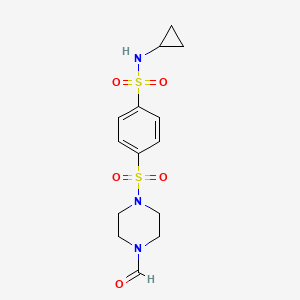
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

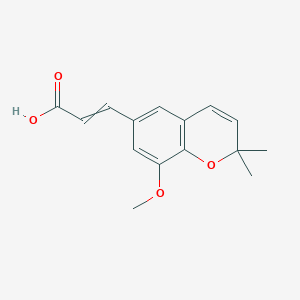
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
